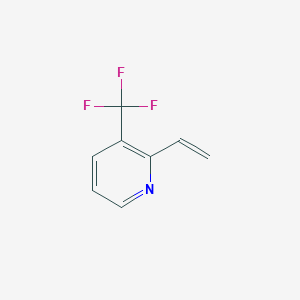

3-(Trifluoromethyl)-2-vinylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

2-ethenyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F3N/c1-2-7-6(8(9,10)11)4-3-5-12-7/h2-5H,1H2 |

InChI Key |

UFFHRNDHTOLTNF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC=N1)C(F)(F)F |

Origin of Product |

United States |

Elucidation of Reaction Chemistry and Mechanistic Pathways of 3 Trifluoromethyl 2 Vinylpyridine

Cycloaddition Reactions Involving the Vinylpyridine Moiety

The vinyl group of 3-(Trifluoromethyl)-2-vinylpyridine serves as a versatile dienophile and dipolarophile in various cycloaddition reactions, enabling the construction of complex heterocyclic and carbocyclic frameworks.

[3+2] Cycloaddition Reactions with Imine-Derived Dipolarophiles

The [3+2] cycloaddition, a powerful tool for the synthesis of five-membered rings, has been explored with vinylpyridines and imine-derived dipolarophiles. These reactions can proceed through different activation modes, including catalyst-free systems and enantioselective transformations mediated by chiral catalysts.

In certain instances, the inherent reactivity of the starting materials is sufficient to drive the [3+2] cycloaddition without the need for an external catalyst. A notable example is the reaction of vinylpyridines with isatin-derived α-(trifluoromethyl)imines. mdpi.comnih.gov These reactions are described as "mutually activated," where the electron-withdrawing nature of the trifluoromethyl group on the imine and the electronic properties of the vinylpyridine promote the reaction. mdpi.com This catalyst-free approach offers a straightforward and atom-economical route to trifluoromethyl-containing spiro[pyrrolidin-3,2'-oxindoles] with excellent yields and diastereoselectivities. mdpi.comacs.org

The mechanism of this mutually activated cycloaddition has been investigated through DFT calculations, which suggest a stepwise process involving proton transfer followed by the cycloaddition step. acs.orgmdpi.com The trifluoromethyl group plays a crucial role in facilitating the initial proton transfer, thereby activating the system towards cyclization. mdpi.com

Table 1: Catalyst-Free [3+2] Cycloaddition of Vinylpyridines with Isatin-Derived Imines

| Vinylpyridine Derivative | Imine Derivative | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 2-Vinylpyridine (B74390) | (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one | 5'-Trifluoromethyl-spiro[pyrrolidin-3,2'-oxindole] derivative | High | Excellent | mdpi.com |

| 5-Nitro-2-vinylpyridine | (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one | Nitro-substituted 5'-Trifluoromethyl-spiro[pyrrolidin-3,2'-oxindole] | High | High | mdpi.com |

Note: Specific yield and dr values were not provided in the abstract but were described as "excellent" and "high".

To achieve enantiocontrol in [3+2] cycloaddition reactions involving vinylpyridines, chiral catalysts are employed. While specific examples with this compound are not extensively documented, the general principles can be inferred from studies on similar substrates. Chiral phosphoric acids, for instance, have emerged as powerful catalysts for a variety of enantioselective cycloaddition reactions. researchgate.net These catalysts can activate the reactants through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

Cooperative catalysis, combining a chiral iminium catalyst with a Lewis acid, has also been successfully applied to the [3+2] annulation of vinylcyclopropanes with enals, highlighting a strategy that could potentially be adapted for vinylpyridines. beilstein-journals.org The development of new chiral catalysts for asymmetric cycloadditions remains an active area of research, with the potential for creating highly functionalized, enantioenriched heterocyclic compounds. researchgate.netchemrxiv.org

Photochemical [2+2] Cycloaddition Processes and Stereocontrol

Photochemical [2+2] cycloadditions represent a powerful method for the synthesis of cyclobutane (B1203170) rings. For vinylpyridines, these reactions can be initiated by visible light photocatalysis, offering a milder alternative to direct UV irradiation. nih.govacs.orgnih.govresearchgate.net Stereochemical control in these transformations is a significant challenge due to the involvement of highly reactive triplet-state intermediates. nih.govacs.orgnih.gov

A successful strategy to achieve high enantioselectivity in the [2+2] photocycloaddition of acyclic 2-vinylpyridines involves the use of a dual catalytic system, combining a chiral Brønsted acid and an iridium photocatalyst. nih.govescholarship.org The chiral Brønsted acid is believed to form a ternary complex with the vinylpyridine and the other reacting partner, creating a highly organized transition state that favors the formation of one enantiomer. nih.govacs.orgnih.gov This approach has been shown to be effective for a range of substituted vinylpyridines, affording cyclobutane products with high diastereo- and enantioselectivity. nih.gov

Table 2: Enantioselective Photochemical [2+2] Cycloaddition of Vinylpyridines

| Vinylpyridine Substrate | Reaction Partner | Chiral Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 2-Vinylpyridine | N-Vinylacetamide | Chiral Brønsted Acid / Ir(III) Photocatalyst | 75 | >20:1 | 95 | nih.gov |

| 4-Methoxy-2-vinylpyridine | N-Vinylacetamide | Chiral Brønsted Acid / Ir(III) Photocatalyst | 80 | >20:1 | 96 | nih.gov |

| 4-Chloro-2-vinylpyridine | N-Vinylacetamide | Chiral Brønsted Acid / Ir(III) Photocatalyst | 65 | >20:1 | 94 | nih.gov |

Radical Functionalization and Difunctionalization of the Vinyl Group

The vinyl group of this compound is also susceptible to radical addition reactions, providing a direct route to introduce functional groups onto the ethyl side chain.

Direct Trifluoromethylation and Halotrifluoromethylation of the Alkene

The direct introduction of a trifluoromethyl group across the double bond is a valuable transformation in medicinal and agrochemical research. mdpi.com Radical trifluoromethylation of alkenes can be achieved using various reagents that serve as sources of the trifluoromethyl radical (•CF3). nih.govrsc.orgwikipedia.org

Visible light photoredox catalysis has emerged as a mild and efficient method for the trifluoromethylation of alkenes using trifluoroiodomethane (CF3I) in the presence of a ruthenium or iridium photocatalyst. nih.govresearchgate.net This method is particularly effective for terminal alkenes, often yielding the E-stereoisomer with high selectivity. nih.govresearchgate.net The reaction proceeds through the photocatalytic generation of a •CF3 radical, which adds to the alkene. The resulting carbon-centered radical can then be trapped by an iodine atom to give the iodotrifluoromethylated adduct, which can subsequently undergo elimination to afford the trifluoromethylated alkene.

Halotrifluoromethylation, the simultaneous addition of a halogen atom and a trifluoromethyl group, provides a route to more complex functionalized products. These reactions can be catalyzed by various transition metals, such as copper. acs.orgacs.org However, the success of these reactions can be substrate-dependent. For instance, the copper-catalyzed bromotrifluoromethylation of 2-vinylpyridine was reported to be unsuccessful, suggesting that the electronic properties of the vinylpyridine may influence the reaction outcome. acs.org In contrast, the chlorotrifluoromethylation of styrenes using CF3SO2Cl as the trifluoromethyl source and a copper photoredox catalyst has been shown to be effective for a broad range of substrates. acs.org

Table 3: Reagents for Radical Trifluoromethylation of Alkenes

| Trifluoromethylating Reagent | Catalyst/Initiator | Reaction Type | Comments | Reference |

| CF3I | Ru(phen)3Cl2 / Visible Light | Alkenyl Trifluoromethylation | High E-selectivity for terminal alkenes. | nih.govresearchgate.net |

| CF3I | Triethylborane | Radical Trifluoromethylation | General method for generating •CF3 radicals. | wikipedia.org |

| CF3SO2Na | Ir(dF(CF3)ppy)2(dtbbpy) / Visible Light | Trifluoromethylthio-Trifluoromethylation | Dual oxidative process. | |

| Togni Reagent II | Nonheme Iron Enzyme | Enantioselective Trifluoromethyl Azidation | Biocatalytic approach. | |

| CF3SO2Cl | Cu(I) Photoredox Catalyst | Chlorotrifluoromethylation | Effective for styrenes. | acs.org |

Metal-Mediated Transformations and C-H Activation Studies

Ruthenium catalysts have proven to be effective for the β-selective alkylation of vinylpyridines. A notable example is the deoxygenative coupling of vinylpyridines with aldehydes and ketones, mediated by hydrazine (B178648) (N₂H₄). nih.govnih.govrsc.orgrsc.org This transformation represents a two-electron umpolung strategy for carbonyl compounds, enabling their reductive deoxygenation and subsequent coupling with the vinylpyridine.

The reaction is catalyzed by a ruthenium complex, such as [Ru(p-cymene)Cl₂]₂, and is applicable to a broad range of vinylpyridines, including those with electron-withdrawing groups. While direct experimental data for this compound is not available, the successful alkylation of the structurally similar 2-(trifluoromethyl)-5-vinylpyridine (B1398696) suggests that the target compound would also be a viable substrate. The trifluoromethyl group at the 3-position is expected to influence the reactivity, potentially enhancing the electrophilicity of the vinyl group.

The proposed mechanism involves the formation of a hydrazone from the carbonyl compound and hydrazine. This hydrazone then coordinates to the ruthenium catalyst and, after a series of steps involving deprotonation and tautomerization, generates a nucleophilic species that attacks the β-position of the vinylpyridine. Subsequent protonation yields the alkylated product.

The table below presents the results for the ruthenium-catalyzed β-selective alkylation of 2-(trifluoromethyl)-5-vinylpyridine with benzaldehyde, which serves as a strong indicator for the expected reactivity of this compound.

Table 2: Ruthenium-Catalyzed β-Selective Alkylation of a Trifluoromethyl-Substituted Vinylpyridine. rsc.org

| Vinylpyridine Substrate | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 2-(Trifluoromethyl)-5-vinylpyridine | Benzaldehyde | 5-(3-Phenylpropyl)-2-(trifluoromethyl)pyridine | Good to Excellent |

The high yield obtained for the 2-(trifluoromethyl)-5-vinylpyridine isomer underscores the potential of this methodology for the functionalization of trifluoromethyl-substituted vinylpyridines.

The direct activation of vinylic C-H bonds presents a powerful strategy for alkene functionalization. A bimetallic iron-aluminum complex has been shown to effectively activate the vinylic C-H bonds of styrenes and 2-vinylpyridine. nih.govnih.govacs.org This reaction proceeds with high selectivity, leading to the (E)-β-metalation of the alkene.

The reactivity of the iron-aluminum complex is sensitive to the electronic properties of the substrate. Styrene (B11656) derivatives bearing electron-withdrawing substituents, such as a trifluoromethyl group, react significantly faster than those with electron-donating groups. For instance, the reaction with 4-(trifluoromethyl)styrene (B10332) proceeds to near quantitative yield within 3 hours, while the reaction with styrene itself takes several days to reach a comparable conversion. nih.govacs.org This observation suggests that this compound would be a highly reactive substrate in this transformation.

The proposed mechanism involves the coordination of the alkene across the Fe-Al bond, forming a (2+2) cycloaddition intermediate. This is followed by an intramolecular sp² C-H bond activation across the two metal centers, leading to the hydrido vinyl product. In the case of 2-vinylpyridine, the presence of a Lewis acid catalyst, such as MgBr₂, is crucial to prevent the coordination of the pyridine (B92270) nitrogen to the aluminum center, which would otherwise lead to a non-productive (2+4) cycloaddition. nih.govacs.org

The following table summarizes the reactivity of various styrene derivatives and 2-vinylpyridine with the iron-aluminum complex.

Table 3: Vinylic C-H Activation of Styrene Derivatives and 2-Vinylpyridine with an Iron-Aluminum Complex. nih.govacs.org

| Substrate | Reaction Time | Yield (%) |

|---|---|---|

| Styrene | 14 days | 78 |

| 4-(Trifluoromethyl)styrene | 3 hours | ~100 |

| 2-Vinylpyridine (with MgBr₂) | Instantaneous | High |

The enhanced reactivity of 4-(trifluoromethyl)styrene strongly supports the feasibility of efficient vinylic C-H activation of this compound.

Other Reactivity Profiles: Oxidation, Reduction, and Substitution Reactions

The chemical behavior of this compound is also defined by oxidation, reduction, and substitution reactions, targeting different parts of the molecule.

Oxidation: The vinyl group is susceptible to oxidation. Depending on the reagents and conditions, it can be converted to an aldehyde or a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions are typically employed for such transformations. The pyridine ring itself is generally resistant to oxidation under these conditions.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, or with strong reducing agents such as lithium aluminum hydride (LiAlH₄). The vinyl group may also be reduced to an ethyl group under these conditions.

Substitution: The trifluoromethyl group can influence the regioselectivity of substitution reactions on the pyridine ring. The strong electron-withdrawing nature of the CF₃ group deactivates the pyridine ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution (SₙAr) at positions ortho and para to it. However, the positions on the pyridine ring of this compound are not electronically activated for typical SₙAr reactions.

The vinyl group can participate in various addition reactions. For instance, hydrohalogenation or hydration reactions would be expected to follow Markovnikov's rule, with the initial protonation occurring at the terminal carbon of the vinyl group to generate a more stable carbocation adjacent to the pyridine ring.

While detailed research findings specifically for this compound are not extensively documented in the searched literature, the general reactivity patterns of vinylpyridines and trifluoromethyl-substituted pyridines provide a solid foundation for predicting its chemical behavior in these fundamental organic transformations.

Polymerization Chemistry and Material Science Applications of 3 Trifluoromethyl 2 Vinylpyridine

Radical Polymerization of 3-(Trifluoromethyl)-2-vinylpyridine Monomer

Conventional radical polymerization is a common method for producing polymers from vinyl monomers. This process typically involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally or photochemically decomposes to generate free radicals. These radicals then initiate a chain reaction with the monomer.

For the radical polymerization of 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (B31050) (4-VP), studies have shown that the reaction can be carried out in solution, with the choice of solvent and temperature influencing the polymerization rate and the molecular weight of the resulting polymer. For instance, the polymerization of 2-VP has been conducted at temperatures ranging from 55°C to 75°C. mdpi.com It is reasonable to assume that this compound could also be polymerized using similar conditions. The presence of the trifluoromethyl group, being strongly electron-withdrawing, might influence the reactivity of the vinyl group and the properties of the resulting polymer, potentially affecting its thermal stability and solubility. However, without specific experimental data, these remain theoretical considerations.

Controlled/Living Polymerization Techniques for Precision Polymer Architecture

Controlled/living polymerization methods offer precise control over polymer molecular weight, architecture, and functionality. These techniques are crucial for the synthesis of well-defined polymers for advanced applications.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. It utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with low dispersity and controlled molecular weights. researchgate.net

The RAFT polymerization of 4-vinylpyridine has been successfully demonstrated in the synthesis of amphiphilic block copolymers. mdpi.com In a typical procedure, a macro-CTA is first synthesized, which is then used to initiate the polymerization of the second monomer. For example, a poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) macro-RAFT agent has been used to polymerize 4-vinylpyridine to create a PTFEMA-b-P(4-VP) block copolymer. mdpi.com This suggests that a similar approach could be employed for this compound to create novel fluorinated block copolymers. The choice of CTA is critical for successful RAFT polymerization and would need to be optimized for this specific monomer.

Other Controlled Radical Polymerization Methodologies

Other controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), have also been extensively used for vinyl monomers. ATRP, in particular, has been employed for the polymerization of substituted styrenes, including those with trifluoromethyl groups. researchgate.net This technique relies on a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com The successful ATRP of trifluoromethyl-substituted styrenes suggests that this method could potentially be adapted for the controlled polymerization of this compound, enabling the synthesis of well-defined homopolymers and block copolymers.

Copolymerization with Diverse Monomers for Functional Polymer Systems

Copolymerization is a powerful strategy to tailor the properties of polymers by combining two or more different monomers.

Synthesis of Block Copolymers and Advanced Polymeric Materials

Block copolymers containing vinylpyridine segments are of significant interest due to their ability to self-assemble into ordered nanostructures and their responsiveness to stimuli such as pH. For example, block copolymers of styrene (B11656) and 2-vinylpyridine have been widely studied. nsf.govmdpi.comsigmaaldrich.com

The synthesis of block copolymers involving this compound could lead to materials with unique properties. For instance, combining a hydrophobic block like polystyrene with a hydrophilic or functional block derived from this fluorinated vinylpyridine could result in amphiphilic block copolymers with interesting self-assembly behavior in solution. The synthesis could be achieved using controlled polymerization techniques like RAFT or ATRP, where one monomer is polymerized first to form a macroinitiator or macro-CTA, followed by the polymerization of the second monomer. mdpi.com

Tailoring Polymer Properties through Fluorinated and Pyridine (B92270) Incorporations

The incorporation of both a trifluoromethyl group and a pyridine ring into a polymer backbone is expected to impart a unique combination of properties. The fluorine content generally enhances thermal stability, chemical resistance, and hydrophobicity, while lowering the refractive index and dielectric constant. rsc.orgmdpi.combohrium.com The pyridine unit, on the other hand, provides a site for hydrogen bonding, coordination with metal ions, and pH-responsiveness. nsf.gov

By copolymerizing this compound with other monomers, it would be possible to fine-tune these properties. For example, copolymerization with methacrylates or styrenes could be used to modulate the glass transition temperature, mechanical properties, and solubility of the resulting materials. nih.govresearchgate.net The ability to create polymers with this dual functionality opens up possibilities for applications in areas such as specialty coatings, membranes, and functional materials for electronics and biomedical devices. However, specific experimental data on the copolymerization of this compound and the properties of the resulting copolymers are needed to validate these potential applications.

Investigation into Poly(this compound) Reveals Data Scarcity

Despite the availability of the monomer, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the specific polymer microstructures and macroscopic properties of poly(this compound).

For context, the non-fluorinated analog, poly(2-vinylpyridine) (P2VP), has been studied extensively. Research on P2VP provides detailed insights into its microstructure, including the determination of triad (B1167595) tacticities (isotactic, heterotactic, and syndiotactic) through nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov Furthermore, the macroscopic properties of P2VP, such as its thermal behavior and solubility, have been well-documented. mdpi.combohrium.com

Similarly, the influence of trifluoromethyl (CF3) groups on the properties of various other polymer systems is a subject of considerable research. The strong electron-withdrawing nature and the size of the CF3 group are known to significantly impact polymer characteristics, often enhancing thermal stability, altering solubility, and modifying the electronic properties of the material. researchgate.netresearchgate.net

However, the specific interplay of the trifluoromethyl group at the 3-position of the pyridine ring within a poly(vinylpyridine) backbone has not been characterized in published literature. Consequently, no experimental data for poly(this compound) can be presented. The scientific community has yet to publish detailed findings on the polymerization of this specific monomer and the subsequent analysis of the polymer's structural and physical properties.

Computational and Theoretical Investigations of 3 Trifluoromethyl 2 Vinylpyridine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 3-(Trifluoromethyl)-2-vinylpyridine, these studies can elucidate the distribution of electrons and predict how the molecule will behave in a chemical reaction.

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying reaction mechanisms. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology can be illustrated through studies on analogous compounds. For instance, DFT calculations at the M06-2X/6-311+G(d,p) level of theory have been used to investigate the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine. researchgate.netrsc.org Such studies reveal multi-step reaction pathways, including proton transfer and cycloaddition steps, and can be validated by Natural Bond Orbital (NBO) and Reduced Density Gradient (RDG) analyses. researchgate.netrsc.org For this compound, DFT could be similarly employed to model its participation in various reactions, such as electrophilic additions to the vinyl group or reactions at the pyridine (B92270) nitrogen. These calculations would involve locating transition states and intermediates to map out the complete energy profile of a proposed reaction, thereby elucidating the most favorable pathway.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org The energies and spatial distributions of these orbitals are key predictors of a molecule's reactivity. For this compound, the HOMO would likely be localized on the vinyl group and the pyridine ring, indicating its nucleophilic character. Conversely, the LUMO would be influenced by the electron-withdrawing trifluoromethyl group, suggesting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are hypothetical values for illustrative purposes. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). wolframcloud.com For this compound, an MEP map would be invaluable for identifying reactive sites. The nitrogen atom of the pyridine ring would be expected to exhibit a region of negative electrostatic potential, making it a likely site for protonation or coordination to Lewis acids. The area around the electron-withdrawing trifluoromethyl group would show a positive potential, while the π-system of the vinyl group and the pyridine ring would also have distinct electrostatic features influencing their interaction with other reagents. The calculation of an MEP map for 3-(trifluoromethyl)-2-pyridone, a related compound, shows how the trifluoromethyl group influences the electron distribution and potential binding sites. ossila.com

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or in a polymer matrix. researchgate.net MD simulations could be used to study the intermolecular interactions of this compound, such as π-π stacking between pyridine rings or hydrogen bonding interactions if appropriate functional groups are present in the environment. These simulations can also predict self-assembly behavior, which is crucial for applications in materials science, for instance, in the formation of polymers where the orientation and interaction of the monomer units are critical. Studies on poly(2-vinylpyridine) have utilized MD simulations to investigate its structure and aggregation, demonstrating the utility of this approach. researchgate.net

Theoretical Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Computational methods are particularly powerful in predicting the outcomes of reactions where multiple products are possible. For this compound, theoretical calculations can predict the regioselectivity of reactions, for example, whether an electrophile will add to the α or β carbon of the vinyl group. This is often achieved by analyzing the charge distribution and the coefficients of the frontier molecular orbitals at different atomic sites.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. For reactions involving the creation of new chiral centers, computational modeling of the transition states leading to different stereoisomers can reveal the energy barriers associated with each pathway. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. Studies on the stereoselective rearrangement of (trifluoromethyl)prolinols to form substituted piperidines showcase the power of these predictive methods. researchgate.net

Computational Design and Optimization of Synthetic Pathways and Catalytic Systems

Beyond predicting reactivity, computational chemistry plays a crucial role in the rational design of new synthetic routes and catalysts. mdpi.com For the synthesis of this compound itself, computational methods could be used to screen different synthetic strategies and predict their feasibility and potential yields. For reactions using this compound as a building block, computational tools can aid in the design of catalysts that enhance reaction rates and control selectivity. For example, DFT calculations can be used to model the interaction of the pyridine nitrogen with a metal catalyst, helping to design ligands that optimize catalytic activity. beilstein-journals.org The in silico design of catalysts for the functionalization of pyridines is an active area of research. beilstein-journals.org

Advanced Research Applications and Future Perspectives

3-(Trifluoromethyl)-2-vinylpyridine as a Modular Building Block in Complex Chemical Synthesis

This compound serves as a key starting material in the construction of more complex molecular architectures. The vinyl group is particularly amenable to a variety of chemical transformations, allowing for the extension of the carbon skeleton, while the trifluoromethyl-substituted pyridine (B92270) core imparts specific electronic characteristics to the final product.

One notable application is in iron-catalyzed reductive coupling reactions. For instance, it can be coupled with alkyl halides under aqueous micellar conditions, a method that aligns with the principles of green chemistry. escholarship.org In these reactions, the vinylpyridine derivative acts as a receptive building block for the introduction of various functionalized alkyl chains.

The versatility of this compound is further demonstrated in its use for synthesizing a range of substituted pyridine derivatives. For example, it has been used in the synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(5-(trifluoromethyl)pyridin-2-yl)pentanamide and 2-(5-Phenoxypentyl)-5-(trifluoromethyl)pyridine. escholarship.org These syntheses highlight the utility of the vinyl group as a handle for elaboration, enabling the creation of molecules with potential applications in medicinal chemistry and materials science. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the resulting compounds. researchgate.net

Development of Novel Ligands and Coordination Complexes Utilizing the Pyridine Scaffold

The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a valuable scaffold for the design of novel ligands and coordination complexes. The electron-withdrawing nature of the trifluoromethyl group modulates the electron density on the pyridine ring, thereby influencing the coordination properties of the nitrogen atom.

Researchers have synthesized and characterized a variety of metal complexes incorporating trifluoromethyl-substituted pyridine ligands. For example, platinum(II) complexes with ligands derived from 2-phenyl-5-(trifluoromethyl)pyridine (B1353077) have been developed. bohrium.com Similarly, zinc(II) complexes with isomeric trifluoromethyl-pyridine carboxylic acid ligands have been synthesized, demonstrating how the position of the trifluoromethyl group can influence the coordination mode and biological activity of the resulting complex. rsc.org In one case, a N,O-chelated five-membered ring was formed, which showed higher binding efficacy to biomolecules compared to a monodentate coordination. rsc.org

The vinyl group can also be directly involved in the coordination to a metal center or can be modified to create multidentate ligands. Cycloplatinated(II) complexes of 2-vinylpyridine (B74390) have been synthesized where the vinyl group participates in the cyclometalation, forming a stable C-H activated complex. researchgate.net While not having the trifluoromethyl group, these studies on 2-vinylpyridine complexes provide a blueprint for the potential coordination chemistry of this compound. The combination of the pyridine nitrogen and the vinyl group offers multiple possibilities for creating ligands with tailored steric and electronic properties for applications in catalysis and materials science.

| Complex Type | Metal Center | Ligand Derived From | Potential Application |

| Cycloplatinated(II) | Platinum | 2-Vinylpyridine | Luminescent Materials, Catalysis |

| Coordination Complex | Zinc | Trifluoromethyl-pyridine carboxylic acid | Biological Activity Studies |

| Cycloplatinated(II) | Platinum | 2-Phenyl-5-(trifluoromethyl)pyridine | Luminescent Materials |

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of this compound into polymers and other materials can impart desirable properties, such as altered solubility, thermal stability, and specific functionalities. Vinylpyridines, in general, are known to be useful monomers for the synthesis of functional polymers.

Poly(2-vinylpyridine) (P2VP) is a well-studied polymer that can be used to form block copolymers (BCPs), which self-assemble into various nanostructures. mdpi.com These nanostructures have applications in nanopatterning for the nanoelectronics industry. mdpi.com The introduction of a trifluoromethyl group onto the vinylpyridine monomer, as in this compound, is expected to modify the properties of the resulting polymer, potentially leading to new self-assembly behaviors and applications. For instance, fluorinated polymers often exhibit unique surface properties and can be used in the creation of hydrophobic or oleophobic coatings.

Furthermore, fluorinated building blocks are of interest in the development of materials for organic electronics and photonics. For example, iridium(III) complexes containing 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) have been synthesized for use as phosphorescent emitters in organic light-emitting diodes (OLEDs). orgsyn.orgchinesechemsoc.org The trifluoromethyl group can enhance the volatility and electron-transporting properties of these materials. The vinyl group on this compound provides a reactive site for polymerization or grafting onto other material scaffolds, opening avenues for its integration into advanced functional materials and nanotechnology. acs.org

Emerging Research Directions in Catalysis and Asymmetric Synthesis

The unique electronic properties of this compound and its derivatives make them promising candidates for the development of new catalysts and for use in asymmetric synthesis. The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes.

In the field of photoredox catalysis, iridium complexes bearing trifluoromethylated phenylpyridine ligands are widely used as efficient photocatalysts for a variety of organic transformations, including C-H trifluoromethylation. chinesechemsoc.orgbeilstein-journals.org The development of new ligands derived from this compound could lead to catalysts with novel reactivity.

In asymmetric synthesis, chiral ligands are crucial for achieving high enantioselectivity. The pyridine scaffold of this compound can be modified to create chiral ligands for asymmetric catalysis. For example, asymmetric [2+2] photocycloadditions of acyclic vinyl pyridines have been achieved with high diastereo- and enantioselectivity using a chiral Brønsted acid catalyst that forms a ternary complex with the substrate and a photosensitizer. nih.gov While this study did not specifically use the 3-trifluoromethyl derivative, it demonstrates the potential of vinylpyridines in asymmetric photochemical reactions.

Furthermore, phosphine-catalyzed aza-Morita–Baylis–Hillman (MBH) reactions of vinylpyridines have been developed to synthesize triarylsubstituted 3-pyrrolines with good yields and excellent diastereoselectivity. acs.org The electron-deficient nature of the pyridine ring in this compound could influence the course of such reactions, potentially leading to new synthetic methodologies. The field is also exploring catalyst-free cycloaddition reactions involving vinylpyridines and trifluoromethyl-containing imines to produce complex heterocyclic structures. researchgate.net

Opportunities for Sustainable and Environmentally Benign Synthetic Approaches

There is a growing emphasis in chemical synthesis on the development of sustainable and environmentally friendly methods. The use of this compound in such processes is an active area of research.

A significant advancement in this area is the use of iron-catalyzed reductive couplings in aqueous micellar media. escholarship.org These reactions, which can utilize substrates like this compound, avoid the use of traditional volatile organic solvents, thereby reducing the environmental impact of the synthesis. The use of water as a solvent and an inexpensive, earth-abundant metal like iron as the catalyst are key features of this green chemistry approach. escholarship.org

The development of catalytic C-H bond activation is another sustainable strategy for the synthesis of fluorinated molecules, as it avoids the need for pre-functionalized starting materials. beilstein-journals.org While not directly demonstrated with this compound, the principles can be applied to its derivatives. The goal is to develop reactions with high atom economy, minimizing waste generation.

Future research will likely focus on expanding the scope of aqueous, metal-catalyzed reactions involving this compound and exploring other sustainable methodologies such as photocatalysis under visible light and the use of biodegradable reagents and solvents. escholarship.orgbeilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Trifluoromethyl)-2-vinylpyridine with high purity?

Methodological Answer: The synthesis typically involves cross-coupling reactions to introduce the vinyl group. A recommended approach is the Suzuki-Miyaura coupling between 3-(Trifluoromethyl)-2-bromopyridine and a vinyl boronic ester. Key steps include:

- Using Pd(PPh₃)₄ (0.5–2 mol%) as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system at 80–100°C for 12–24 hours .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

- Alternative routes may involve Heck coupling with ethylene gas under Pd catalysis, but yields are highly dependent on ligand choice (e.g., P(o-tol)₃) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : The vinyl proton appears as a doublet of doublets (δ 5.5–6.5 ppm), while the trifluoromethyl group causes splitting in adjacent carbons (δ 120–125 ppm, q, J = 35 Hz) .

- Mass Spectrometry (EI-MS) : Look for a molecular ion peak at m/z 187 (C₈H₆F₃N) and fragment ions at m/z 168 (loss of F) and 119 (pyridine ring cleavage) .

- FT-IR : Confirm the vinyl C=C stretch at ~1600 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use N95 masks, nitrile gloves, and chemical goggles due to potential respiratory and dermal irritation .

- Ventilation : Conduct reactions in a fume hood; the compound’s vapor pressure (predicted 0.28 mmHg at 25°C) necessitates containment .

- Storage : Keep in amber vials under inert gas (Ar/N₂) at 2–8°C to prevent polymerization of the vinyl group .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex molecule synthesis?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : The trifluoromethyl group deactivates the pyridine ring, directing electrophiles (e.g., NO₂⁺) to the 5-position. Use HNO₃/H₂SO₄ at 0°C for nitration, achieving >80% regioselectivity .

- Radical Reactions : Employ photoredox catalysis with Ru(bpy)₃²⁺ to add alkyl radicals selectively to the vinyl group .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The LUMO of the vinyl group (-2.5 eV) indicates nucleophilic attack susceptibility .

- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impact on reaction rates. Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki couplings .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation at the pyridine nitrogen increases vinyl group reactivity, leading to polymerization within 1 hour. Stabilize with 1% BHT inhibitor .

- Oxidative Conditions (H₂O₂, KMnO₄) : The trifluoromethyl group resists oxidation, but the vinyl bond is cleaved to form a ketone. Monitor via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 3:1) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

Methodological Answer:

- Source Variability : Commercial samples may differ in purity (e.g., 95% vs. 99%). Recrystallize from ethanol/water (1:1) and compare DSC thermograms .

- Polymorphism : Use powder XRD to identify crystalline forms. For example, 2-Amino-3-(trifluoromethyl)pyridine exhibits a melting point range of 70–72°C due to metastable phases .

Experimental Design Considerations

Q. What strategies optimize reaction yields when scaling up synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.